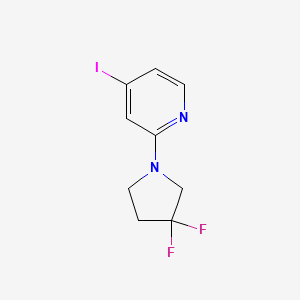
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an iodine atom at the 4-position and a difluoropyrrolidinyl group at the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine typically involves the reaction of 4-iodopyridine with 3,3-difluoropyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoropyrrolidinyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidinyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidin-1-yl)-4-chloropyridine
- 3,3-Difluoropyrrolidin-1-yl)-4-bromopyridine
- 3,3-Difluoropyrrolidin-1-yl)-4-fluoropyridine
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs
Properties
Molecular Formula |
C9H9F2IN2 |
|---|---|
Molecular Weight |
310.08 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-iodopyridine |
InChI |
InChI=1S/C9H9F2IN2/c10-9(11)2-4-14(6-9)8-5-7(12)1-3-13-8/h1,3,5H,2,4,6H2 |
InChI Key |
BWQAMZAAMAQYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


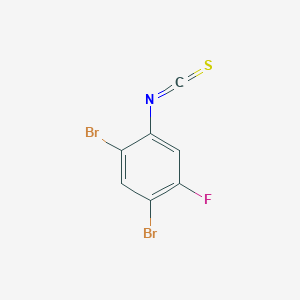
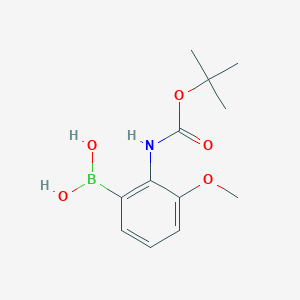
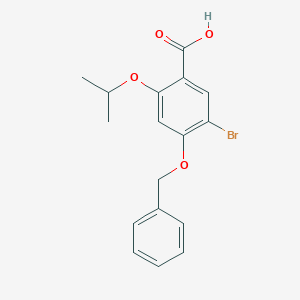
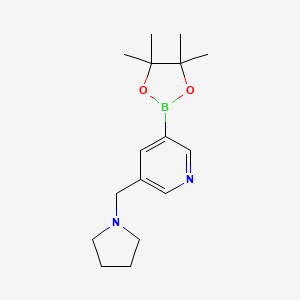
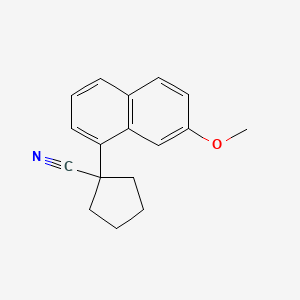
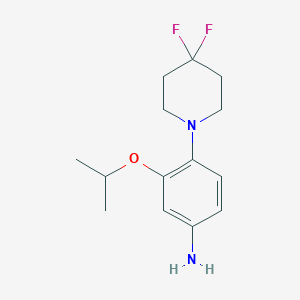
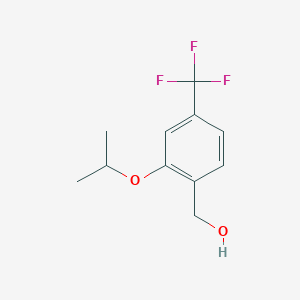
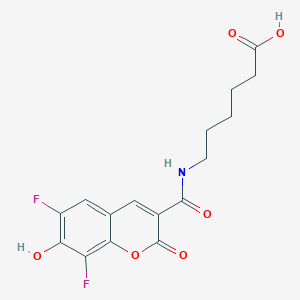
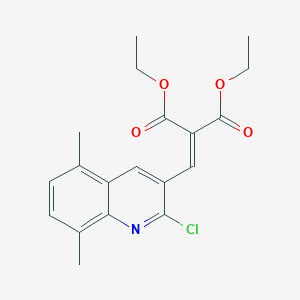
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
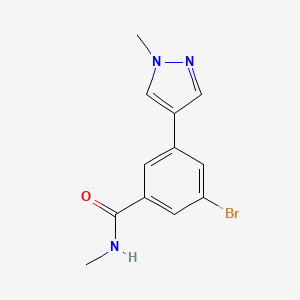
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
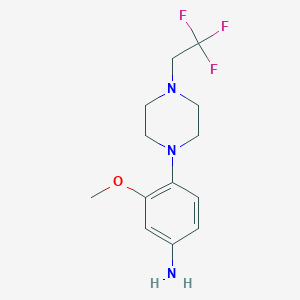
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
